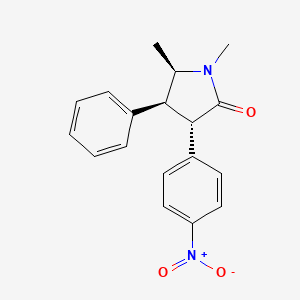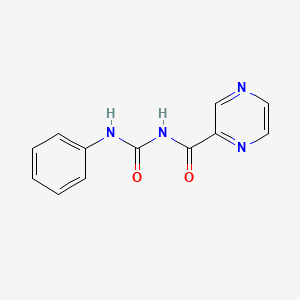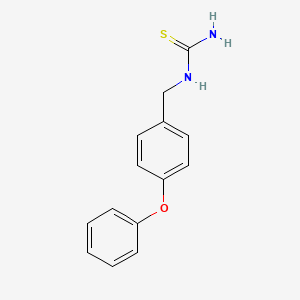
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple stereocenters and functional groups makes this compound an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a γ-lactam.
Introduction of Substituents: The methyl, nitrophenyl, and phenyl groups can be introduced through various substitution reactions, often involving reagents like methyl iodide, nitrobenzene, and bromobenzene.
Chiral Resolution: The stereochemistry of the compound can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To increase reaction rates and yields.
Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.
化学反応の分析
Types of Reactions
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted pyrrolidinones.
科学的研究の応用
Chemistry
In chemistry, (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of pyrrolidinone are often explored for their pharmacological potential. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the pyrrolidinone ring might interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
(3S,4S,5R)-1,5-Dimethyl-3-(4-aminophenyl)-4-phenylpyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
(3S,4S,5R)-1,5-Dimethyl-3-(4-methylphenyl)-4-phenylpyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that other substituents cannot, potentially leading to unique biological or chemical properties.
特性
CAS番号 |
823785-99-5 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
(3S,4S,5R)-1,5-dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-16(13-6-4-3-5-7-13)17(18(21)19(12)2)14-8-10-15(11-9-14)20(22)23/h3-12,16-17H,1-2H3/t12-,16-,17-/m1/s1 |
InChIキー |
LYICQMAFRVAWAC-CSMYWGQOSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H](C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
正規SMILES |
CC1C(C(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)


![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)

![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)



![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
